Ethyl 3-(2-Oxo-1-pyrrolidinyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. Esters are commonly used in various industrial applications, including as solvents, plasticizers, and in the synthesis of pharmaceuticals and fragrances. This compound specifically features a pyrrolidinyl group attached to a benzoate ester, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-Oxo-1-pyrrolidinyl)benzoate typically involves the reaction of 3-(2-oxo-1-pyrrolidinyl)benzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the pure ester product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2-Oxo-1-pyrrolidinyl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines as major products.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-Oxo-1-pyrrolidinyl)benzoate has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It may serve as a precursor for the development of new drugs, particularly in the treatment of diseases involving oxidative stress or microbial infections.
Industry: this compound is utilized in the production of fragrances and flavoring agents due to its pleasant aroma and taste.
Mechanism of Action
The mechanism by which Ethyl 3-(2-Oxo-1-pyrrolidinyl)benzoate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In antioxidant applications, it may scavenge free radicals, preventing oxidative damage to cells and tissues.
Molecular Targets and Pathways Involved:
Antimicrobial Activity: The compound may target microbial cell membranes or specific enzymes involved in microbial metabolism.
Antioxidant Activity: It may interact with free radicals or enzymes involved in oxidative stress pathways.
Comparison with Similar Compounds
Ethyl 3-(2-Oxo-1-piperidinyl)benzoate
Ethyl 3-(2-Oxo-1-azepinyl)benzoate
Ethyl 3-(2-Oxo-1-oxazolidinyl)benzoate
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
ethyl 3-(2-oxopyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C13H15NO3/c1-2-17-13(16)10-5-3-6-11(9-10)14-8-4-7-12(14)15/h3,5-6,9H,2,4,7-8H2,1H3 |
InChI Key |
CCZAQUSJUOKUJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.